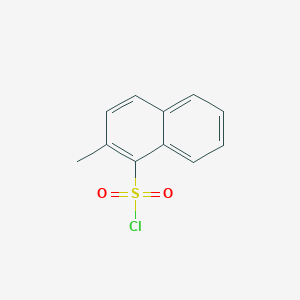

2-Methylnaphthalene-1-sulfonyl chloride

Description

Historical Context and Evolution of Sulfonyl Chloride Chemistry

The chemistry of sulfonyl chlorides dates back to the 19th century, with their initial synthesis marking a significant advancement in organic sulfur chemistry. Early research focused on their preparation and fundamental reactivity. Over the decades, the versatility of sulfonyl chlorides has been increasingly recognized, leading to the development of a vast number of derivatives and their application in increasingly complex synthetic strategies. The evolution of this field has been driven by the need for efficient methods to introduce the sulfonyl group into organic molecules, a moiety that is a key component of many pharmaceuticals and functional materials.

General Significance of Sulfonyl Chlorides as Reactive Intermediates in Organic Synthesis

Sulfonyl chlorides are highly valued in organic synthesis due to the electrophilic nature of the sulfur atom and the good leaving group ability of the chloride ion. This reactivity allows them to readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, and phenols. The formation of sulfonamides and sulfonate esters from these reactions is a cornerstone of their application. Sulfonamides, in particular, are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. Furthermore, sulfonyl chlorides can be used to introduce protecting groups for amines and alcohols, temporarily masking their reactivity during multi-step syntheses.

Unique Aspects of Naphthalene (B1677914) Scaffolds in Molecular Design

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, offers several unique advantages in molecular design, particularly in the realm of medicinal chemistry. Its rigid, planar structure provides a well-defined framework for the spatial arrangement of functional groups, which can be crucial for specific interactions with biological targets. The extended π-system of naphthalene can engage in π-π stacking interactions with aromatic residues in proteins and other biomolecules. Moreover, the naphthalene core is lipophilic, which can enhance the ability of a molecule to cross cell membranes. The availability of multiple positions for substitution on the naphthalene ring allows for fine-tuning of the steric and electronic properties of a molecule, enabling the optimization of its biological activity and pharmacokinetic profile.

Research Rationale for Investigating 2-Methylnaphthalene-1-sulfonyl chloride

The investigation into this compound is driven by the desire to combine the advantageous properties of the sulfonyl chloride functional group with the unique structural features of a substituted naphthalene scaffold. The presence of the methyl group at the 2-position of the naphthalene ring can influence the electronic and steric environment of the sulfonyl chloride group at the 1-position. This substitution pattern may alter the reactivity of the sulfonyl chloride and the conformational preferences of its derivatives. Researchers are interested in exploring how these modifications impact the biological activity of the resulting sulfonamides and sulfonate esters, with the aim of developing novel therapeutic agents or functional materials. The specific placement of the methyl and sulfonyl chloride groups provides a distinct regioisomer for study, allowing for a systematic exploration of structure-activity relationships within this class of compounds.

Scope and Objectives of Academic Inquiry into this compound

The primary objectives of academic inquiry into this compound encompass several key areas. A fundamental goal is the development of efficient and scalable synthetic routes to this compound. Following its synthesis, a thorough investigation of its reactivity profile with a range of nucleophiles is essential to understand its potential as a synthetic intermediate. A major focus is the synthesis of novel sulfonamide and sulfonate ester derivatives and the evaluation of their biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. Furthermore, researchers aim to elucidate the structure-activity relationships of these new compounds to guide the design of more potent and selective molecules. Finally, the development of robust analytical methods for the characterization and quantification of this compound and its derivatives is a crucial aspect of this research.

Structure

3D Structure

Properties

IUPAC Name |

2-methylnaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTQHSSAPOINBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylnaphthalene 1 Sulfonyl Chloride

Direct Chlorosulfonation of 2-Methylnaphthalene (B46627)

Direct chlorosulfonation involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto the 2-methylnaphthalene ring in a single step. This electrophilic aromatic substitution reaction is a common method for the preparation of aryl sulfonyl chlorides.

Utilization of Chlorosulfonic Acid for Sulfonyl Chloride Formation

The most conventional method for the direct chlorosulfonation of aromatic compounds like 2-methylnaphthalene is the use of chlorosulfonic acid (ClSO₃H). This strong reagent acts as both the sulfonating and chlorinating agent. The reaction typically proceeds by the electrophilic attack of the sulfur trioxide moiety of chlorosulfonic acid on the electron-rich naphthalene (B1677914) ring.

The reaction is generally carried out by treating 2-methylnaphthalene with an excess of chlorosulfonic acid. The temperature of the reaction is a critical parameter that needs to be carefully controlled to manage the exothermic nature of the reaction and to influence the regioselectivity of the substitution. Lower temperatures are often employed to enhance the formation of the kinetically favored isomers.

A general procedure involves the slow addition of 2-methylnaphthalene to chilled chlorosulfonic acid, followed by a period of stirring at a controlled temperature. The reaction mixture is then typically quenched by pouring it onto ice, which precipitates the crude sulfonyl chloride. The product can then be isolated by filtration and purified by recrystallization.

| Parameter | Condition | Reference |

| Reactant | 2-Methylnaphthalene | General Knowledge |

| Reagent | Chlorosulfonic Acid (excess) | mdpi.com |

| Temperature | Controlled, often low to moderate | google.com |

| Work-up | Quenching on ice, filtration | google.com |

| Purification | Recrystallization | General Knowledge |

Exploration of Alternative Chlorosulfonating Agents (e.g., Thionyl Chloride with Naphthalene Sulfonates)

While chlorosulfonic acid is widely used, alternative reagents have been explored to circumvent some of its hazardous properties and to improve reaction control. A notable alternative involves the use of a sulfonating agent in conjunction with a chlorinating agent, such as thionyl chloride (SOCl₂). For instance, an aromatic compound can be first sulfonated using sulfuric acid or oleum, and the resulting sulfonic acid is then converted to the sulfonyl chloride in situ or in a separate step using thionyl chloride. google.comgoogle.com

This two-step approach within a single pot can offer better control over the reaction. A patent describes a process for the preparation of sulfonic acid chlorides by reacting an aromatic compound with a sulfonating agent and an excess of thionyl chloride. google.com This method can be applied to the synthesis of 2-Methylnaphthalene-1-sulfonyl chloride.

Another variation involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorosulfonating agent. Research has shown that 2-methylnaphthalene, when treated with sulfuryl chloride, undergoes both substitution and addition reactions, leading to various chlorinated products. rsc.org Careful control of reaction conditions would be necessary to favor the formation of the desired sulfonyl chloride.

Regioselectivity Considerations in Naphthalene Chlorosulfonation

The substitution pattern in the chlorosulfonation of 2-methylnaphthalene is a crucial aspect, as multiple isomers can be formed. The directing effect of the methyl group and the inherent reactivity of the naphthalene ring system govern the position of the incoming chlorosulfonyl group. In naphthalene, the α-positions (1, 4, 5, and 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, and 7).

The methyl group at the 2-position is an ortho-, para-directing group. Therefore, electrophilic attack is favored at the 1-position (ortho) and the 3, 6, and 8-positions (para-related). A study on the sulfonation of 2-methylnaphthalene with 93% sulfuric acid at different temperatures revealed the formation of all seven possible monosulfonic acid isomers. rsc.org The proportion of these isomers was found to be highly dependent on the reaction temperature, with a decrease in the formation of the 1- and 8-isomers at higher temperatures. rsc.org This suggests that lower temperatures would favor the formation of 2-methylnaphthalene-1-sulfonic acid, the precursor to the desired sulfonyl chloride. This principle of kinetic versus thermodynamic control is directly applicable to chlorosulfonation.

| Position of Sulfonation | Product | Influence of Temperature | Reference |

| 1 | 2-Methylnaphthalene-1-sulfonic acid | Favored at lower temperatures | rsc.org |

| 3 | 2-Methylnaphthalene-3-sulfonic acid | Decreases with increasing temperature | rsc.org |

| 4 | 2-Methylnaphthalene-4-sulfonic acid | Decreases with increasing temperature (40-160°C) | rsc.org |

| 6 | 2-Methylnaphthalene-6-sulfonic acid | Increases with increasing temperature | rsc.org |

| 7 | 2-Methylnaphthalene-7-sulfonic acid | Increases with increasing temperature | rsc.org |

| 8 | 2-Methylnaphthalene-8-sulfonic acid | Decreases with increasing temperature (40-160°C) | rsc.org |

Synthesis from 2-Methylnaphthalene Sulfonic Acid Derivatives

An alternative synthetic route to this compound involves the preparation of a 2-methylnaphthalene sulfonic acid or its salt, followed by conversion to the target sulfonyl chloride. This two-step approach allows for the isolation and purification of the sulfonic acid intermediate, potentially leading to a purer final product.

Conversion of 2-Methylnaphthalene Sulfonates to Sulfonyl Chlorides

Sodium salts of sulfonic acids are common intermediates in the synthesis of sulfonyl chlorides. A patented method describes the synthesis of 2-naphthalenesulfonyl chloride from sodium naphthalene sulfonate using thionyl chloride in the presence of a phase-transfer catalyst. google.com This methodology can be directly applied to the conversion of sodium 2-methylnaphthalene-1-sulfonate. The reaction is typically carried out in an inert solvent such as dichloromethane, chloroform, or carbon tetrachloride at room temperature. google.com The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the reaction between the solid sulfonate salt and the liquid thionyl chloride.

| Reactant | Reagent | Solvent | Catalyst | Reference |

| Sodium 2-naphthalene sulfonate | Thionyl chloride | Dichloromethane, Chloroform, or Carbon tetrachloride | Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) | google.com |

Derivatization from 2-Methylnaphthalene Sulfonic Acids

The direct conversion of a sulfonic acid to its corresponding sulfonyl chloride is a fundamental transformation in organic synthesis. Several reagents are known to effect this conversion, with thionyl chloride being one of the most common. The reaction of an aryl sulfonic acid with thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), provides the aryl sulfonyl chloride. The DMF acts as a catalyst by forming a Vilsmeier-type reagent with thionyl chloride, which is a more reactive chlorinating species.

Other chlorinating agents that can be employed for this transformation include phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃). lookchem.com However, these reagents can sometimes lead to harsher reaction conditions and the formation of byproducts. More recently, milder reagents such as 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) have been developed for the efficient conversion of sulfonic acids to sulfonyl chlorides under neutral conditions. lookchem.com

The general procedure involves treating the isolated 2-methylnaphthalene-1-sulfonic acid with the chlorinating agent, with or without a solvent, and heating the mixture to ensure the completion of the reaction. The excess chlorinating agent and any volatile byproducts are then typically removed by distillation, and the resulting sulfonyl chloride is purified.

Advanced Synthetic Strategies

The synthesis of arylsulfonyl chlorides, including this compound, has evolved beyond traditional methods, with modern research focusing on catalytic systems and process efficiency to enhance safety, yield, and substrate scope.

Modern synthetic routes to sulfonyl chlorides increasingly employ catalytic methods to overcome the limitations of classical approaches, such as the use of harsh reagents and the generation of significant waste. Copper-catalyzed reactions, in particular, have emerged as a robust strategy. The Sandmeyer-type reaction, a cornerstone of aromatic functionalization, has been adapted for chlorosulfonylation. organic-chemistry.orgnih.gov In this process, an aromatic amine is converted to a diazonium salt, which then reacts with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl or CuCl₂) to yield the corresponding sulfonyl chloride. nih.govdurham.ac.uk The catalytic cycle typically involves the reduction of Cu(II) to Cu(I) by SO₂, which then facilitates the conversion of the diazonium salt to an aryl radical, with the subsequent reaction with SO₂ and a chloride source completing the formation of the sulfonyl chloride. durham.ac.uk

A significant advancement in this area is the use of sulfur dioxide surrogates, which circumvent the challenges of handling gaseous and toxic SO₂. afinitica.com DABSO (DABCO-bis(sulfur dioxide)), a stable, solid charge-transfer complex of 1,4-diazabicyclo[2.2.2]octane (DABCO) and SO₂, has proven to be a convenient and effective replacement for gaseous SO₂. afinitica.comorganic-chemistry.org Recent methodologies describe a Sandmeyer-type synthesis using DABSO as the SO₂ source in the presence of HCl and a copper catalyst. organic-chemistry.orgacs.org This approach allows for the synthesis of a wide range of sulfonyl chlorides from feedstock anilines under mild conditions. acs.orgresearchgate.net The process is noted for its operational simplicity and enhanced safety, as it avoids the need to preform and isolate highly energetic diazonium intermediates. organic-chemistry.orgacs.org

The general reaction using DABSO can be initiated by combining the corresponding amine with DABSO and a copper catalyst, followed by the addition of an acid and a nitrite (B80452) source. organic-chemistry.org This generates the diazonium salt in situ, which is then catalytically converted to the target sulfonyl chloride. acs.org

Table 1: Comparison of Catalysts and Reagents in Sandmeyer-type Chlorosulfonylation

| Feature | Traditional Method | Advanced Catalytic Method |

|---|---|---|

| SO₂ Source | Gaseous SO₂ or SOCl₂ nih.govresearchgate.net | DABSO (solid surrogate) organic-chemistry.orgacs.org |

| Catalyst | CuCl, CuCl₂ nih.govdurham.ac.uk | CuCl₂, CuSO₄·5H₂O organic-chemistry.orgrsc.org |

| Safety | Handling of toxic gas; potentially explosive diazonium salt intermediates durham.ac.uk | Bench-stable solid SO₂ source; in situ generation of diazonium salts without accumulation organic-chemistry.orgacs.org |

| Conditions | Often requires highly acidic media (e.g., acetic acid) durham.ac.ukresearchgate.net | Milder conditions, often in organic solvents like acetonitrile (B52724) organic-chemistry.orgacs.org |

| Scope | Broad but can be limited by harsh conditions | Wide range of carbo- and heterocyclic anilines tolerated acs.org |

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of sulfonyl-containing compounds, several one-pot procedures have been developed. These processes often combine the formation of a sulfur-containing intermediate with its subsequent conversion to the final product.

For instance, a streamlined, one-pot synthesis of sulfinamides has been demonstrated using organometallic reagents, DABSO, and various nitrogen nucleophiles. organic-chemistry.org This process involves the initial formation of a metal sulfinate from the organometallic reagent and DABSO, which is then converted in situ to a sulfinyl chloride intermediate using thionyl chloride. organic-chemistry.org This reactive intermediate is immediately trapped by an amine to produce the sulfinamide. organic-chemistry.org While this specific example leads to sulfinamides, the principle of generating a reactive sulfonyl or sulfinyl intermediate in a cascade process is directly applicable to sulfonyl chloride synthesis and subsequent derivatization.

Another strategy involves the direct transformation of abundant and inexpensive starting materials like sulfonic acids or sulfonates into sulfonyl fluorides in a one-pot, transition-metal-free process. rsc.org This method utilizes cyanuric chloride and potassium bifluoride in a cascade reaction. rsc.org Such methodologies highlight a trend towards developing highly efficient, multi-step, single-pot syntheses that minimize handling and purification steps, a concept readily adaptable for the synthesis of this compound from its corresponding sulfonic acid or other precursors.

Isomeric Purity and Control in Methylnaphthalene Precursors

The synthesis of this compound requires high-purity 2-methylnaphthalene as a starting material. Commercial sources of methylnaphthalene are often derived from coal tar and exist as a mixture of isomers, primarily 1-methylnaphthalene (B46632) and 2-methylnaphthalene. google.com The selective synthesis or isolation of the 2-methyl isomer is therefore a critical prerequisite.

A key strategy for producing pure 2-methylnaphthalene is the catalytic isomerization of the more abundant but less industrially demanded 1-methylnaphthalene. google.combcrec.id This process is typically carried out over solid acid catalysts, with zeolites being particularly effective due to their shape selectivity, thermal stability, and well-defined pore structures. scispace.comrsc.org

Zeolites such as HBEA and Beta zeolite have been extensively studied for this transformation. scispace.comrsc.org The isomerization is conducted in a fixed-bed reactor at elevated temperatures, generally between 350°C and 600°C. google.combcrec.id The acidic properties of the zeolite catalyst play a crucial role in the reaction's selectivity and yield. bcrec.idscispace.com Studies have shown that modifying zeolites, for example by treatment with a mixture of inorganic and organic acids, can optimize the balance of Brønsted and Lewis acid sites, leading to improved catalytic performance and stability. scispace.comresearchgate.net

Under optimized conditions, the isomerization of 1-methylnaphthalene can achieve a high yield of 2-methylnaphthalene. For example, using a mixed-acid-treated HBEA zeolite at 623 K (350°C), a 2-methylnaphthalene yield of 65.84% was reported. bcrec.idscispace.com The reaction product is an equilibrium mixture of the two isomers, which can then be separated. Due to the significant difference in their melting points (1-methylnaphthalene: -30.5°C; 2-methylnaphthalene: 34.6°C), the separation is effectively achieved by crystallization. researchgate.net A two-stage crystallization process can refine the product to achieve a purity of over 96%. bcrec.idscispace.com

Table 2: Research Findings on Catalytic Isomerization of 1-Methylnaphthalene

| Catalyst | Reaction Temperature (K) | 2-Methylnaphthalene Yield (%) | 2-Methylnaphthalene Purity after Crystallization (%) | Reference(s) |

|---|---|---|---|---|

| Mixed acids-treated HBEA zeolite | 623 | 65.84 | 96.67 | bcrec.id, scispace.com |

| Beta zeolite | Optimized conditions | Enhanced catalytic performance | Not specified | rsc.org |

This catalytic isomerization followed by crystallization provides a feasible and efficient pathway to obtain the high-purity 2-methylnaphthalene precursor required for the regioselective synthesis of this compound. bcrec.id

Reactivity and Reaction Mechanisms of 2 Methylnaphthalene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The chemical behavior of 2-methylnaphthalene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This functional group readily undergoes nucleophilic substitution reactions, where the chloride ion is displaced by a variety of nucleophiles. This reactivity makes it a valuable reagent for introducing the 2-methylnaphthalene-1-sulfonyl moiety into other molecules.

A primary application of this compound is its reaction with primary and secondary amines to yield sulfonamides. cbijournal.comsigmaaldrich.com This reaction is fundamental in organic synthesis and medicinal chemistry due to the prevalence of the sulfonamide functional group in many biologically active compounds. cbijournal.comresearchgate.net The reaction proceeds through the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride. A base, such as pyridine (B92270), is typically added to neutralize the hydrochloric acid byproduct. cbijournal.com

Primary Amines: React readily to form N-substituted sulfonamides. libretexts.org

Secondary Amines: Also react to produce N,N-disubstituted sulfonamides. libretexts.org

Tertiary Amines: Do not form stable sulfonamides because they lack a proton on the nitrogen that can be removed. libretexts.org

The general reaction is as follows:

The nucleophilicity of the amine plays a significant role in the reaction rate, with primary amines generally reacting faster than secondary amines. rsc.org For less nucleophilic amines, such as anilines, harsher reaction conditions may be necessary. sapub.org

Kinetic studies of the reaction between sulfonyl chlorides and amines generally indicate a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. The reaction rate is dependent on the concentrations of both the sulfonyl chloride and the amine. Factors influencing the rate include the nucleophilicity of the amine, steric hindrance, the solvent, and temperature. While specific kinetic data for this compound is not extensively detailed in the provided search results, the principles governing the reactions of other arylsulfonyl chlorides are applicable. For instance, microwave irradiation has been shown to accelerate the sulfonylation of amines, suggesting that thermal effects and potentially specific microwave effects can activate the sulfonyl chloride, making it more susceptible to nucleophilic attack. rsc.org

When this compound reacts with a chiral amine, the stereochemical integrity of the amine's chiral center is maintained in the resulting sulfonamide. This is because the reaction occurs at the nitrogen atom and does not involve the breaking of any bonds at the chiral carbon. This characteristic makes sulfonyl chlorides useful as derivatizing agents for chiral amines, allowing for the separation of enantiomers or the determination of enantiomeric purity.

This compound reacts with alcohols and phenols in the presence of a base to form sulfonate esters. youtube.comkhanacademy.org This reaction is a common method for converting the hydroxyl group of an alcohol into a good leaving group (a sulfonate) for subsequent substitution or elimination reactions. youtube.com

The general reaction is:

This transformation is often referred to as "activating" the alcohol. youtube.com The reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group because the C-O bond of the alcohol is not broken during the reaction. youtube.comlibretexts.org

A facile method for the synthesis of arylsulfonates from various phenol (B47542) derivatives and sulfonyl chlorides has been reported, highlighting the broad applicability of this reaction. researchgate.net

Solvolysis is a reaction in which the solvent acts as the nucleophile. libretexts.orgyoutube.com For sulfonyl chlorides, the mechanism of solvolysis can range from a concerted bimolecular (SN2) to a stepwise unimolecular (SN1) pathway, depending on the substrate, solvent, and other conditions. nih.govnih.gov

The solvolysis of most sulfonyl chlorides is generally considered to proceed through a bimolecular mechanism. nih.gov However, the possibility of an SN1 pathway, which would involve the formation of a sulfonyl cation intermediate, has been a subject of investigation. For arenesulfonyl chlorides, a concerted SN2 mechanism is typically the dominant pathway. nih.gov

The extended Grunwald-Winstein equation is often used to dissect the contributions of solvent nucleophilicity and ionizing power to the reaction rate, providing insights into the mechanism. The equation is:

log(k/k₀) = lNT + mYCl

Where l is the sensitivity to solvent nucleophilicity (NT) and m is the sensitivity to solvent ionizing power (YCl). A study on the solvolysis of 4-(acetylamino)-1-naphthalenesulfonyl chloride, a related compound, showed sensitivity values of l = 0.76 and m = 0.37. koreascience.kr The l/m ratio of 2.1 is consistent with a proposed SN2 mechanism. koreascience.kr While there is no definitive evidence for a pure SN1 reaction in the solvolysis of sulfonyl chlorides, some cases are considered to have a dissociative SN2 mechanism with some SN1 character. nih.govkoreascience.krnih.gov The kinetic solvent isotope effect (KSIE) can also provide mechanistic clues. For the aforementioned naphthalenesulfonyl chloride, a KSIE of 1.75 was in agreement with a bimolecular mechanism. koreascience.kr

Radical-Mediated Transformations

Sulfonyl chlorides, including aromatic variants like this compound, can serve as precursors to sulfonyl radicals (RSO₂•). The generation of these radicals is typically initiated by photolysis, thermolysis, or through redox processes involving transition metals. Once formed, the 2-methylnaphthalene-1-sulfonyl radical can engage in various transformations. A common pathway for sulfonyl radicals is desulfonylation, where sulfur dioxide (SO₂) is eliminated to generate an aryl radical—in this case, the 2-methyl-1-naphthyl radical. This aryl radical is a highly reactive intermediate that can participate in a range of subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems. nih.govresearchgate.net

Another significant radical-mediated reaction is the addition of the sulfonyl radical across double or triple bonds. This process, known as radical sulfonylation, is a powerful method for forming carbon-sulfur bonds and synthesizing sulfones. magtech.com.cn The reaction of this compound with an alkene, under radical conditions, would be expected to yield a β-chloro sulfone.

Furthermore, sulfonyl radicals are key intermediates in cyclization reactions. For instance, if the molecule contains an appropriately positioned alkene, an intramolecular radical cyclization can occur, leading to the formation of cyclic sulfones. nih.gov In the context of this compound, this would require a derivative with an unsaturated side chain. Visible-light photoredox catalysis has emerged as a mild and efficient method for generating sulfonyl radicals from sulfonyl chlorides, enabling redox-neutral formation of sulfonates and sulfonamides. rsc.org This technique allows for precise control over the reactivity, providing a modern approach to reactions that would involve the 2-methylnaphthalene-1-sulfonyl radical. rsc.org

Ionic Reactions and Rearrangements

The electrophilic nature of the sulfur atom in the sulfonyl chloride group governs the ionic reactivity of this compound. The potent electron-withdrawing capacity of the two oxygen atoms and the chlorine atom renders the sulfur atom highly susceptible to nucleophilic attack. This reactivity is characteristic of sulfonyl chlorides in general and is the basis for their most common application: the synthesis of sulfonamides and sulfonate esters. magtech.com.cn Reaction with primary or secondary amines, typically in the presence of a base to neutralize the HCl byproduct, readily yields the corresponding N-substituted 2-methylnaphthalene-1-sulfonamides. Similarly, reaction with alcohols or phenols affords sulfonate esters.

While no specific studies on rearrangements of this compound were identified, rearrangements involving the naphthalene (B1677914) core, such as the Jacobsen-type rearrangement, are known to occur under strong acid conditions during sulfonation reactions. rsc.org However, such rearrangements typically happen during the initial sulfonation of 2-methylnaphthalene (B46627) rather than with the isolated sulfonyl chloride. rsc.org The chlorination of 2-methylnaphthalene with reagents like sulphuryl chloride can proceed through electrophilic substitution on the aromatic ring, which is an ionic mechanism. rsc.org

Transformations of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a versatile functional group that can be converted into several other sulfur-containing functionalities.

The transformation of sulfonyl chlorides to sulfonyl fluorides is a synthetically valuable reaction, as sulfonyl fluorides often exhibit greater stability and unique reactivity, notably in the context of "click chemistry". nih.gov This conversion is typically achieved through a nucleophilic substitution reaction known as a halogen exchange (HALEX) reaction. rsc.org A variety of fluoride (B91410) sources can be employed for this purpose.

Common methods involve treating the sulfonyl chloride with fluoride salts such as potassium fluoride (KF) or potassium bifluoride (KHF₂). nih.govrsc.org The reaction is often performed in a biphasic system or in the presence of a phase-transfer catalyst, like a crown ether (e.g., 18-crown-6), to enhance the solubility and nucleophilicity of the fluoride salt in an organic solvent. nih.govrsc.org The naphthalene moiety is well-tolerated in these reactions. rsc.org A one-pot, two-step protocol starting from sulfonic acids has also been developed, where an intermediate sulfonyl chloride is generated in situ using cyanuric chloride and then converted to the sulfonyl fluoride. nih.gov

Table 1: General Conditions for Conversion of Aryl Sulfonyl Chlorides to Sulfonyl Fluorides

| Fluoride Source | Catalyst/Solvent System | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| KHF₂ | Aqueous solution / Acetonitrile (B52724) | Room Temperature | Good to Excellent | rsc.org |

| KF | 18-crown-6 / Acetonitrile | Room Temperature | Good to Excellent | nih.gov |

| KHF₂ | Acetone / Water | Room Temperature | High | organic-chemistry.org |

The sulfonyl chloride group can be reduced to lower oxidation states of sulfur, primarily sulfinic acids and thiols. The choice of reducing agent determines the final product.

Milder reducing agents, such as sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃), are commonly used to reduce aryl sulfonyl chlorides to the corresponding sodium sulfinates. Subsequent acidification then furnishes the free sulfinic acid.

Stronger reducing agents are required for the complete reduction to a thiol (mercaptan). Several effective methods exist for this transformation. A classic approach involves the use of zinc dust in an acidic medium (e.g., sulfuric acid or hydrochloric acid). Lithium aluminum hydride (LiAlH₄) is also a powerful reagent capable of reducing sulfonyl chlorides directly to thiols. Other reagents like red phosphorus with iodine (which generates HI in situ) can also accomplish this reduction.

Mechanistic Investigations and Computational Modeling of Reaction Pathways

The detailed mechanisms of reactions involving this compound are generally extrapolated from studies on analogous aryl sulfonyl chlorides. Computational modeling and mechanistic studies provide deeper insight into the intermediates and transition states involved.

Sulfoxonium intermediates, particularly sulfoxonium ylides, are versatile reagents in organic synthesis. mdpi.com While reactions involving the formation of a sulfoxonium species directly from this compound are not prominently documented, the compound can be conceptually linked to this chemistry in several ways. Sulfonyl chlorides can react with dimethylsulfoxonium methylide (Corey-Chaykovsky reagent) in reactions that proceed via nucleophilic attack of the ylide.

The general mechanistic pathway for many reactions of sulfoxonium ylides involves the nucleophilic addition of the ylidic carbanion to an electrophile, forming a zwitterionic intermediate. mdpi.comnih.gov This is followed by an intramolecular cyclization to generate a cyclic product. mdpi.comnih.gov While sulfoxonium ylides are more commonly used as carbene precursors or for cyclopropanations and epoxidations, understanding their formation and reactivity provides a framework for predicting potential, albeit less common, reaction pathways for sulfonyl chlorides. oaepublish.comresearchgate.net Computational studies on related systems have been used to model the energy surfaces of these reactions, comparing, for example, the barriers for epoxidation versus cyclopropanation pathways. mdpi.com Such computational approaches could be applied to model potential interactions and intermediate formations between this compound and sulfur ylides.

Absence of Detailed Computational Data Precludes Analysis of this compound Reactivity

A comprehensive analysis of the reactivity and reaction mechanisms of this compound, specifically concerning its detailed energy profiles and transition state geometries, cannot be provided at this time due to a lack of available research data. An extensive search of scientific literature and chemical databases did not yield any computational studies focusing on this particular compound.

While general principles of the reactivity of arylsulfonyl chlorides are well-established, specific quantitative data, such as activation energies, reaction enthalpies, and the precise three-dimensional structures of transition states for reactions involving this compound, are not present in the public domain. Computational chemistry, typically employing methods like Density Functional Theory (DFT), is the standard approach for generating such detailed mechanistic insights. However, it appears that this compound has not been the subject of such specific theoretical investigations.

Research on analogous but structurally different compounds, such as benzenesulfonyl chloride and various substituted derivatives, has shown that nucleophilic substitution at the sulfur atom can proceed through different mechanisms, including a concerted SN2-like pathway or a stepwise addition-elimination mechanism. These studies often provide energy profiles and calculated geometries for reactants, transition states, intermediates, and products. The specific pathway and its associated energetics are highly dependent on the nature of the substituents on the aromatic ring, the incoming nucleophile, and the solvent.

Without dedicated computational studies on this compound, any discussion of its specific energy profiles and transition state geometries would be speculative and would not meet the standards of scientific accuracy. The generation of the requisite data tables is therefore not possible. Further experimental or theoretical research is required to elucidate the specific details of the reaction mechanisms of this compound.

Applications in Advanced Organic Synthesis

Strategic Building Block for Complex Molecular Architectures

The unique structure of 2-methylnaphthalene-1-sulfonyl chloride makes it a valuable starting material for creating intricate molecular frameworks. The naphthalene (B1677914) core is a common feature in many natural products and pharmacologically active compounds, making this reagent a key intermediate in their synthesis. chemistryviews.orggoogle.com

The reactive sulfonyl chloride group is the primary site for synthetic transformations, readily undergoing nucleophilic substitution reactions. cymitquimica.com This allows for the direct attachment of the 2-methylnaphthalene (B46627) moiety to various substrates. Chemists can leverage this reactivity to incorporate the bulky, aromatic naphthalene scaffold into target molecules, which can influence their physical and biological properties. cymitquimica.com Natural products containing a naphthalene core often exhibit significant pharmacological activities, driving the development of synthetic routes that utilize available naphthalene derivatives like this compound to reduce costs and labor. chemistryviews.org The synthesis of more complex molecules from this building block is a common strategy in the development of pharmaceuticals and materials science. cymitquimica.com

The principles of organic synthesis allow for the use of this compound in the construction of fused-ring systems. A common strategy involves reacting the sulfonyl chloride with a nucleophile that contains a second reactive site. For instance, reaction with an amino alcohol could be followed by an intramolecular cyclization, where the naphthalene ring becomes part of a larger, rigid polycyclic system. Fused rings adopt stable conformations, such as the chair conformation for six-membered rings, which is a guiding principle in designing such syntheses. libretexts.org While direct examples involving this compound are specific to advanced research, its fundamental reactivity is well-suited for creating precursors for such cyclization reactions, leading to complex heterocyclic structures fused to the naphthalene core.

Utility in Protecting Group Chemistry

Protecting groups are essential tools in multi-step synthesis, temporarily masking a reactive functional group to prevent it from undergoing unwanted side reactions. The sulfonyl group from this compound can be used for this purpose, forming stable sulfonamides and sulfonate esters.

The reaction of this compound with primary or secondary amines yields a sulfonamide. chem-station.com This transformation serves as an effective method for protecting the amine group. The resulting sulfonamide significantly reduces the nucleophilicity and basicity of the nitrogen atom because the lone pair is delocalized by the powerful electron-withdrawing sulfonyl group. chem-station.comyoutube.com This protection allows other parts of the molecule to be modified under conditions that the free amine would not tolerate. The sulfonamide group is known for its high stability under both acidic and basic conditions. chem-station.com Deprotection, to regenerate the amine, is typically achieved under reductive conditions. youtube.com

Table 1: Reaction Parameters for Amine Protection This interactive table summarizes the general conditions for the sulfonylation of amines.

| Parameter | Description | Common Reagents/Conditions | Reference |

|---|---|---|---|

| Substrate | Primary or Secondary Amines | Alkylamines, Arylamines | researchgate.net |

| Reagent | This compound | - | uni.lu |

| Base | To neutralize the HCl byproduct | Pyridine (B92270), Triethylamine, Na₂CO₃ | chem-station.comijarsct.co.in |

| Solvent | An inert solvent to facilitate the reaction | Dichloromethane, Chloroform | google.commdpi.com |

| Product | N-substituted-2-methylnaphthalene-1-sulfonamide | - | chem-station.com |

Alcohols can be reacted with this compound to form sulfonate esters. This reaction is a method for the protection of alcohols. sapub.org However, the utility of sulfonyl groups for alcohol protection is nuanced. The sulfonylation of a hydroxyl group transforms it into a very good leaving group (a sulfonate), making the alcohol more susceptible to substitution and elimination reactions. chem-station.com For this reason, sulfonyl protection is rarely used for simple aliphatic alcohols in multi-step syntheses where the alcohol needs to be retained. chem-station.com It is more commonly employed to protect phenols, where the electron-withdrawing nature of the sulfonyl group can shield the electron-rich phenol (B47542) ring from oxidation. chem-station.com

Precursor for Advanced Sulfonamide Derivatives

Beyond its role in protecting group chemistry, this compound is a key precursor for the synthesis of sulfonamide derivatives that are themselves the final target molecules. Sulfonamides are a critically important class of compounds, known for a wide spectrum of biological activities. researchgate.net The synthesis typically involves the straightforward reaction between the sulfonyl chloride and a selected primary or secondary amine in the presence of a base. researchgate.netijarsct.co.in This modular approach allows for the creation of large libraries of novel sulfonamide compounds by varying the amine component, which can then be screened for potential therapeutic applications. researchgate.net

Table 2: Examples of Sulfonamide Derivatives from Sulfonyl Chlorides This interactive table provides examples of the types of amines that can be used to generate diverse sulfonamide derivatives.

| Amine Type | Resulting Sulfonamide Structure | Potential Application Area | Reference |

|---|---|---|---|

| Aromatic Amines | Ar-NH-SO₂-R | Antibacterials, Anticancer | researchgate.net |

| Heterocyclic Amines | Het-NH-SO₂-R | Diuretics, Antivirals | researchgate.net |

| Amino Acids | R'-CH(COOH)-NH-SO₂-R | Enzyme Inhibitors | researchgate.net |

Note: In the table, "R" represents the 2-methylnaphthalene-1-yl group.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-naphthalenedicarboxylic acid |

| 1-methylnaphthalene (B46632) |

| 2-methylnaphthalene |

| sodium naphthalene sulfonate |

| thionyl chloride |

| 2-naphthalene sulfonyl chloride |

| 2-thionaphthol |

| p-toluenesulfonyl chloride |

| aniline |

| 4-nitroaniline |

| benzene sulfonyl chloride |

| 1,3,5-tris(trifluoromethyl)benzene |

| 2,4,6-tris(trifluoromethyl)benzenesulfonyl chloride |

| trimetazidine |

| dichloromethane |

| triethylamine |

| hydrochloric acid |

| sodium carbonate |

Synthesis of Novel N-Substituted Sulfonamides

A primary application of this compound is in the synthesis of N-substituted sulfonamides. The sulfonamide functional group is a critical component in a wide range of pharmaceuticals and other biologically active compounds. The synthesis is typically achieved through the reaction of the sulfonyl chloride with a primary or secondary amine. researchgate.netnih.govcbijournal.com

The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This process results in the displacement of the chloride ion and the formation of a stable sulfur-nitrogen (S-N) bond, yielding the corresponding sulfonamide and hydrochloric acid as a byproduct. nih.gov A base, such as pyridine or triethylamine, is commonly added to neutralize the HCl generated during the reaction. cbijournal.com This method is highly versatile, allowing for the creation of a diverse library of sulfonamides by varying the amine starting material. researchgate.netprinceton.eduorganic-chemistry.org

Table 1: General Scheme for N-Substituted Sulfonamide Synthesis

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|

Derivatization of Amino Acid Scaffolds with Naphthalenesulfonyl Moieties

The reactivity of sulfonyl chlorides with amines extends to the derivatization of amino acids. This compound can react with the primary or secondary amino groups present in amino acids to form stable sulfonamide linkages. nih.govresearchgate.net This chemical modification is a cornerstone of peptide and protein chemistry.

A well-known analogue, 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride), has been widely used for the determination of N-terminal amino acids in peptides. nih.gov The reaction involves tagging the free amino group at the N-terminus of a peptide chain. Subsequent acid hydrolysis cleaves the peptide bonds, leaving the N-terminal amino acid tagged with the naphthalenesulfonyl group, which can then be identified using chromatographic techniques like high-performance liquid chromatography (HPLC). nih.govresearchgate.netkoreascience.kr This pre-column derivatization strategy allows for the sensitive analysis and identification of amino acids from complex biological samples. researchgate.netmdpi.com

Reagent for Chemical Derivatization in Analytical Methods

Beyond synthesis, this compound and related naphthalenesulfonyl chlorides are crucial reagents for the chemical derivatization of analytes in various analytical techniques, particularly those involving mass spectrometry.

Application in Enhancing Detectability for Mass Spectrometry (e.g., LC-ESI-MS)

In liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), the efficiency of ionization is a critical factor for achieving high sensitivity. Many small molecules, particularly nonpolar ones, exhibit poor ionization in ESI, making them difficult to detect at low concentrations. Chemical derivatization with a reagent like this compound introduces a moiety that significantly enhances ionization efficiency. nih.govresearchgate.net

The naphthalene ring system is readily ionizable, particularly in positive-ion mode ESI, leading to a much stronger signal for the derivatized analyte. nih.gov For instance, the derivatization of propofol (B549288) with dansyl chloride was shown to increase the signal intensity by up to 200-fold in positive electrospray mode. nih.gov This "tagging" strategy effectively increases the sensitivity of the analytical method, allowing for the detection and quantification of analytes at much lower concentrations than would be possible for the underivatized molecules. nih.govmdpi.com

Use in Quantitative Metabolome Analysis

The application of naphthalenesulfonyl chlorides is particularly impactful in the field of metabolomics, which involves the comprehensive analysis of small-molecule metabolites in biological systems. nih.gov Quantitative metabolomic profiling often relies on comparing metabolite levels between different biological samples (e.g., diseased vs. healthy). nih.gov

A powerful technique known as chemical isotopic labeling (CIL) utilizes derivatization reagents to achieve this. nih.gov By synthesizing light (e.g., containing ¹²C) and heavy (e.g., containing ¹³C) isotopic versions of a derivatization reagent like 5-diethylamino-naphthalene-1-sulfonyl chloride (DensCl), two different biological samples can be labeled. nih.gov After labeling, the samples are mixed and analyzed by LC-MS. The derivatized metabolites from the two samples will appear as peak pairs with a specific mass difference corresponding to the isotopic labels. The ratio of the peak intensities within each pair provides a highly accurate and precise relative quantification of that metabolite between the two samples. nih.govnih.gov This approach improves metabolite detectability and allows for the simultaneous analysis of comparative samples, enhancing the throughput and reliability of quantitative metabolome studies. nih.gov

Computational and Theoretical Studies of 2 Methylnaphthalene 1 Sulfonyl Chloride

Quantum Chemical Characterization

No published studies were found that detail the quantum chemical characteristics of 2-Methylnaphthalene-1-sulfonyl chloride.

Electronic Structure and Bonding Analysis

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), electron density distribution, and specific bonding parameters for this compound is not available.

Conformational Analysis and Energetic Minima

There are no available computational studies identifying the stable conformers, rotational energy barriers, or global and local energetic minima for this compound.

Reaction Mechanism Predictions and Validation

No literature was found detailing theoretical predictions of reaction mechanisms involving this compound.

Density Functional Theory (DFT) Calculations of Reaction Pathways

There are no specific DFT calculations in the available literature that model the reaction pathways for this compound.

Calculation of Activation Energies and Reaction Rates

No theoretical calculations for activation energies or reaction rates for reactions involving this compound have been published.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

There are no published theoretical predictions of the NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra for this compound.

Intermolecular Interactions and Crystal Packing Studies of this compound

Computational and theoretical studies are pivotal in elucidating the three-dimensional architecture and stability of crystalline solids. For this compound, these investigations focus on the nature and energetics of non-covalent interactions that govern its crystal packing. Methodologies such as Hirshfeld surface analysis, quantum theory of atoms-in-molecules (QTAIM), and energy framework calculations provide profound insights into the supramolecular assembly of this compound.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov This method partitions crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify specific atoms involved in significant intermolecular contacts. For aromatic sulfonyl chlorides, the sulfonyl oxygens typically display prominent interactions. fgcu.edu

In the theoretical crystal structure of this compound, several types of intermolecular interactions are anticipated to play a crucial role. These include hydrogen bonds, dihydrogen bonds, and π-interactions. The analysis of the crystal packing would likely reveal a network of weak C-H···O and C-H···Cl hydrogen bonds. The hydrogen atoms of the naphthalene (B1677914) ring and the methyl group can act as donors, while the electronegative oxygen and chlorine atoms of the sulfonyl chloride group serve as acceptors.

To quantify the contributions of different intermolecular contacts, a 2D fingerprint plot derived from the Hirshfeld surface is employed. This plot provides a summary of all intermolecular contacts in the crystal, allowing for the deconvolution of the percentage contribution of each interaction type to the total Hirshfeld surface.

The following interactive table summarizes the predicted contributions of the most significant intermolecular contacts for this compound, based on analyses of structurally related compounds.

| Interaction Type | Donor | Acceptor | Distance (Å) | Percentage Contribution |

| H···H | H | H | 2.2 - 2.4 | 45-55% |

| C···H/H···C | C | H | 2.6 - 2.8 | 20-30% |

| O···H/H···O | O | H | 2.3 - 2.5 | 10-15% |

| Cl···H/H···Cl | Cl | H | 2.7 - 2.9 | 5-10% |

| S···H/H···S | S | H | 2.8 - 3.0 | 1-5% |

Energy framework analysis offers a visual representation of the energetic landscape of the crystal packing. This computational approach calculates the interaction energies between a central molecule and its neighbors, distinguishing between electrostatic, polarization, dispersion, and repulsion components. The resulting frameworks illustrate the topology and magnitude of the intermolecular forces, highlighting the dominant interactions that dictate the crystal's stability and mechanical properties. For a molecule like this compound, dispersion forces are expected to be a major stabilizing component, largely due to the extensive π-system of the naphthalene core. nih.gov

Analytical Methodologies for Characterization, Monitoring, and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 2-Methylnaphthalene-1-sulfonyl chloride from its precursors, byproducts, and subsequent reaction products, thereby allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for monitoring the purity of the sulfonyl chloride and tracking the formation of its derivatives, such as sulfonamides.

A common approach involves reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity. For this compound, a C18 stationary phase is typically effective. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acidic modifier to improve peak shape and resolution.

Method development would involve optimizing several parameters, including the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and detector wavelength. Given the naphthalene (B1677914) moiety, UV detection is highly suitable, typically in the range of 220-280 nm. For instance, a gradient elution starting with a higher proportion of water and increasing the concentration of acetonitrile allows for the separation of polar impurities first, followed by the elution of the more nonpolar sulfonyl chloride and its reaction products.

An exemplary, though general, set of HPLC conditions for analyzing compounds of this class is presented in the interactive table below.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (MeCN) |

| Elution Mode | Gradient: e.g., 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This method would effectively separate the starting material, 2-methylnaphthalene (B46627), from the desired product, this compound, as well as from potential sulfonated byproducts or hydrolysis products (2-methylnaphthalene-1-sulfonic acid).

Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile organic compounds. In the context of this compound, GC is primarily used to assess the purity of the volatile precursor, 2-methylnaphthalene, and to detect any volatile byproducts that may form during the synthesis, such as chlorinated or oxidized derivatives of the starting material.

The analysis is typically performed using a capillary column with a nonpolar or mid-polarity stationary phase, such as a 5% phenyl-polysiloxane (e.g., RTX-5MS). A temperature-programmed oven is used to ensure the efficient separation of compounds with different boiling points. The sample is injected into a heated inlet, where it is vaporized and carried onto the column by an inert carrier gas, typically helium or hydrogen.

Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification. The mass spectrometer can identify volatile impurities by comparing their mass spectra to established libraries. For example, GC-MS analysis of the reaction mixture from the chlorosulfonation of 2-methylnaphthalene could identify unreacted starting material, isomers of the product, and other minor byproducts.

| Parameter | Condition |

|---|---|

| Column | RTX-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial 50 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Scan Range | 40-450 m/z |

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic techniques are essential for confirming the molecular structure of this compound and for gaining insight into its chemical properties and reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons will appear as a series of multiplets in the downfield region (typically 7.5-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the naphthalene ring relative to the methyl and sulfonyl chloride groups. The methyl group protons will appear as a singlet in the upfield region (around 2.5-3.0 ppm).

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon atom attached to the sulfonyl chloride group will be significantly downfield due to the strong electron-withdrawing effect. The aromatic carbons will resonate in the 120-140 ppm range, while the methyl carbon will appear at a much higher field (around 20-25 ppm).

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (6H) | ~ 7.5 - 8.5 (multiplets) | ~ 125 - 140 |

| Methyl Protons (3H) | ~ 2.7 (singlet) | ~ 21 |

| Naphthalene C-1 (C-SO₂Cl) | - | ~ 142 |

| Naphthalene C-2 (C-CH₃) | - | ~ 138 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₉ClO₂S), the expected monoisotopic mass is approximately 240.0012 Da. uni.lu

When subjected to ionization techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule will form a molecular ion, which can then undergo fragmentation. Common fragmentation pathways for aryl sulfonyl chlorides include the loss of the chlorine radical (Cl•) and the elimination of sulfur dioxide (SO₂). nih.gov

The major fragments expected in the mass spectrum of this compound are summarized in the table below.

| Ion/Fragment | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺• | [C₁₁H₉ClO₂S]⁺• | 240 | Molecular Ion (³⁵Cl isotope) |

| [M+2]⁺• | [C₁₁H₉³⁷ClO₂S]⁺• | 242 | Molecular Ion (³⁷Cl isotope) |

| [M - Cl]⁺ | [C₁₁H₉O₂S]⁺ | 205 | Loss of Chlorine |

| [M - SO₂]⁺• | [C₁₁H₉Cl]⁺• | 176 | Loss of Sulfur Dioxide |

| [M - SO₂Cl]⁺ | [C₁₁H₉]⁺ | 141 | Loss of Sulfonyl Chloride group (2-methylnaphthyl cation) |

The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for chlorine-containing fragments is a key diagnostic feature in the mass spectrum.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is characteristic of its functional groups.

For this compound, the IR spectrum will be dominated by strong absorption bands corresponding to the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and are expected to appear in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-Cl stretching vibration typically appears as a weaker band in the 500-600 cm⁻¹ region. Other characteristic bands include C-H stretching from the aromatic ring and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively) and C=C stretching from the aromatic ring (1450-1600 cm⁻¹).

Raman spectroscopy provides similar vibrational information but with different selection rules. Non-polar bonds often give rise to strong Raman signals. Therefore, the S-Cl and C-S stretching vibrations, as well as the aromatic ring vibrations, are expected to be prominent in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2870 - 2960 | 2870 - 2960 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | 1500 - 1600 | Medium-Strong |

| S=O Asymmetric Stretch | 1370 - 1390 | 1370 - 1390 | Very Strong (IR) |

| S=O Symmetric Stretch | 1170 - 1190 | 1170 - 1190 | Very Strong (IR) |

| S-Cl Stretch | 500 - 600 | 300 - 400 | Strong (Raman) |

X-ray Crystallography for Absolute Structure Determination of Derivatives

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. In the context of this compound, this methodology is particularly crucial for elucidating the absolute structure of its derivatives, which are often synthesized for various chemical and pharmaceutical applications. The precise knowledge of molecular geometry, including bond lengths, bond angles, and stereochemistry, afforded by X-ray diffraction is essential for understanding structure-activity relationships.

The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, from which a detailed molecular structure can be reconstructed. This technique is indispensable for confirming the successful synthesis of a target molecule and for establishing the absolute configuration of chiral centers.

In a typical crystallographic study of a naphthalene sulfonamide derivative, a suitable single crystal is mounted on a diffractometer. Data collection is performed at a controlled temperature, often low temperatures to minimize thermal vibrations, using a specific X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected diffraction data are then processed, and the structure is solved and refined using specialized software.

The resulting crystallographic data provides a wealth of information that can be presented in detailed tables. Below are illustrative data tables based on the reported crystal structure of (2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid, a derivative of naphthalene-1-sulfonyl chloride. researchgate.net

Table 1: Crystal Data and Structure Refinement for a Naphthalene-1-sulfonamide (B86908) Derivative

| Parameter | Value |

| Empirical formula | C₁₅H₁₇NO₄S |

| Formula weight | 307.36 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 5.862(2) Å, α = 90°b = 8.894(4) Å, β = 98.98(2)°c = 14.789(6) Å, γ = 90° |

| Volume | 762.0(5) ų |

| Z | 2 |

| Density (calculated) | 1.340 Mg/m³ |

| Absorption coefficient | 0.230 mm⁻¹ |

| F(000) | 324 |

| Crystal size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 3.12 to 27.00° |

| Index ranges | -6≤h≤7, -10≤k≤11, -17≤l≤18 |

| Reflections collected | 5981 |

| Independent reflections | 2692 [R(int) = 0.032] |

| Completeness to theta = 27.00° | 99.8 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.956 and 0.920 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2692 / 1 / 192 |

| Goodness-of-fit on F² | 1.02 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.095 |

| R indices (all data) | R1 = 0.063, wR2 = 0.103 |

| Absolute structure parameter | 0.1(2) |

| Largest diff. peak and hole | 0.22 and -0.24 e.Å⁻³ |

Table 2: Selected Bond Lengths for a Naphthalene-1-sulfonamide Derivative

| Bond | Length (Å) |

| S1-O4 | 1.431(2) |

| S1-O3 | 1.435(2) |

| S1-N1 | 1.624(3) |

| S1-C6 | 1.764(3) |

| O1-C1 | 1.311(4) |

| O2-C1 | 1.213(4) |

| N1-C2 | 1.449(4) |

Table 3: Selected Bond Angles for a Naphthalene-1-sulfonamide Derivative

| Atoms | Angle (°) |

| O4-S1-O3 | 119.8(1) |

| O4-S1-N1 | 107.4(1) |

| O3-S1-N1 | 106.8(1) |

| O4-S1-C6 | 108.5(1) |

| O3-S1-C6 | 107.9(1) |

| N1-S1-C6 | 105.8(1) |

| C2-N1-S1 | 120.3(2) |

These tables provide a quantitative description of the molecular structure, which is invaluable for computational modeling and for understanding the steric and electronic properties of the molecule. The absolute configuration, determined through anomalous dispersion effects, is critical for applications involving chiral recognition.

Advanced Hyphenated Techniques for Complex Mixture Analysis

In many instances, this compound and its derivatives are not analyzed as pure compounds but as components within complex mixtures. This is particularly true in scenarios such as reaction monitoring, impurity profiling, and environmental analysis. Advanced hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the qualitative and quantitative analysis of such complex matrices.

The most common hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry. These techniques provide comprehensive information by physically separating the components of a mixture before they are introduced into the mass spectrometer for detection and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable derivatives of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique. In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparison to spectral libraries or through interpretation of the fragmentation pattern.

For example, in the analysis of environmental samples for polycyclic aromatic hydrocarbons (PAHs) and their derivatives, GC-MS is a standard method. nih.gov The fragmentation patterns of naphthalene derivatives in GC-MS are well-characterized, often showing a prominent molecular ion peak and characteristic fragment ions corresponding to the loss of specific functional groups. While direct GC-MS analysis of this compound itself may be challenging due to its reactivity, its more stable derivatives can be readily analyzed. core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS):

For non-volatile, thermally labile, or polar derivatives of this compound, such as sulfonamides, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. researchgate.netacgpubs.orgnih.gov LC separates components in a liquid mobile phase based on their interactions with a stationary phase packed in a column. The eluent from the LC column is then introduced into the mass spectrometer through an interface that removes the solvent and ionizes the analytes.

Tandem mass spectrometry (LC-MS/MS) is particularly powerful for the analysis of complex mixtures. acgpubs.org In this technique, a specific ion (the precursor ion) from the first mass spectrometer is selected, fragmented, and the resulting product ions are analyzed in a second mass spectrometer. This process provides a high degree of selectivity and sensitivity, allowing for the detection and quantification of trace amounts of a target compound in a complex matrix. The development of LC-MS/MS methods for the analysis of various sulfonamides in different matrices, such as food and environmental samples, is well-documented and these methodologies can be adapted for derivatives of this compound. researchgate.netacgpubs.orgnih.govmolnar-institute.com

Table 4: Common Hyphenated Techniques for the Analysis of Naphthalene Sulfonyl Chloride Derivatives

| Technique | Principle | Analytes | Applications |

| GC-MS | Separation of volatile compounds by gas chromatography followed by detection with mass spectrometry. | Volatile and thermally stable derivatives. | Impurity profiling, reaction monitoring, environmental analysis. |

| LC-MS | Separation of non-volatile compounds by liquid chromatography followed by detection with mass spectrometry. | Polar, non-volatile, and thermally labile derivatives (e.g., sulfonamides). | Pharmaceutical analysis, metabolite identification, food safety. |

| LC-MS/MS | Separation by LC with two stages of mass analysis for enhanced selectivity and sensitivity. | Trace levels of derivatives in complex matrices. | Quantitative analysis, bioanalysis, residue analysis. |

The selection of the appropriate hyphenated technique depends on the physicochemical properties of the analyte and the complexity of the sample matrix. The data generated from these techniques are crucial for ensuring the quality and purity of chemical products and for assessing their impact on biological and environmental systems.

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for Synthesis

Traditional methods for the synthesis of sulfonyl chlorides, including 2-methylnaphthalene-1-sulfonyl chloride, often rely on harsh reagents such as chlorosulfonic acid, which raise environmental and safety concerns. mdpi.com The development of greener synthetic routes is a critical area for future research.

Key approaches include:

Catalytic Oxidative Chlorination: Utilizing catalysts to enable the use of milder and more environmentally benign chlorinating agents. rsc.org

Solvent-Free or Green Solvent Systems: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents to minimize environmental impact. rsc.org

Waste Valorization: Designing synthetic pathways where byproducts can be recycled or repurposed, contributing to a circular economy. thieme-connect.comthieme-connect.com

Recent advancements in the synthesis of sulfonyl chlorides have focused on avoiding toxic reagents and harsh conditions. organic-chemistry.org For instance, methods using N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts offer a more environmentally friendly alternative. thieme-connect.comorganic-chemistry.org Another promising strategy involves the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant for converting thiols to sulfonyl chlorides in sustainable solvents. rsc.org These methodologies could be adapted for the synthesis of this compound, reducing its environmental footprint.

Exploration of Novel Reactivity Patterns under Mild Conditions

Future research will likely focus on uncovering new reactivity patterns of this compound under mild reaction conditions. This includes exploring its participation in reactions that are traditionally challenging or require harsh reagents.

Areas of interest include:

Photoredox Catalysis: Utilizing visible light to promote novel transformations of this compound, such as in arylsulfonylation-triggered cyclization reactions. acs.org

Transition-Metal-Catalyzed Cross-Coupling Reactions: Developing new methods for the formation of carbon-sulfur and heteroatom-sulfur bonds using this compound as a coupling partner.

Enzyme-Catalyzed Reactions: Investigating the potential of enzymes to catalyze reactions involving this compound with high selectivity and under mild conditions.

Recent studies have demonstrated the use of arylsulfonyl chlorides in visible-light-promoted cyclization reactions of 3-alkenyl indoles, affording functionalized tetrahydro-γ-carbolines in good yields under mild conditions. acs.org Such methodologies could be extended to this compound, enabling the synthesis of novel heterocyclic compounds.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and reactions of this compound into flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comresearchgate.net Flow chemistry allows for precise control over reaction parameters, leading to improved yields and purity. researchgate.netrsc.org

Future research in this area will focus on:

Developing Continuous Flow Processes: Designing and optimizing continuous flow reactors for the synthesis of this compound and its derivatives. mdpi.comrsc.org

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions and identify optimal parameters for various transformations of this compound.

In-line Analysis and Purification: Integrating analytical and purification techniques directly into the flow system to enable real-time monitoring and isolation of products.

A recent study described an automated continuous system for the production of aryl sulfonyl chlorides using multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system. mdpi.com This approach significantly improved process consistency, reliability, and spacetime yield, demonstrating the potential for large-scale, automated synthesis. mdpi.com

Design of Next-Generation Derivatization Reagents Based on the Naphthalene (B1677914) Sulfonyl Chloride Scaffold

Naphthalene sulfonyl chlorides, such as dansyl chloride, are well-established derivatization reagents for the analysis of amines and phenols by chromatography and mass spectrometry. nih.gov The this compound scaffold offers opportunities for the design of new derivatization reagents with enhanced properties.

Future design efforts may focus on:

Tunable Fluorescence Properties: Introducing functional groups to the naphthalene ring to modulate the fluorescence wavelength and intensity of the resulting derivatives.

Improved Ionization Efficiency: Designing reagents that enhance the ionization efficiency of analytes in mass spectrometry, leading to lower detection limits.

Enhanced Chromatographic Separation: Modifying the structure to improve the separation of closely related analytes in complex mixtures.

For example, 2-naphthalenesulfonyl chloride has been successfully used as a pre-column derivatization reagent for the HPLC analysis of neomycin sulfate (B86663) and spectinomycin. nih.govnih.gov Building on this, novel reagents based on the this compound core could be developed for a wider range of analytical applications.

Computational Design of Functional Materials Incorporating this compound Derived Moieties

Computational modeling and simulation are powerful tools for the rational design of new functional materials. By incorporating moieties derived from this compound into polymers, metal-organic frameworks (MOFs), or other materials, it is possible to tailor their electronic, optical, and mechanical properties.

Future computational studies will likely involve:

Predicting Material Properties: Using quantum chemical calculations and molecular dynamics simulations to predict the properties of materials containing the 2-methylnaphthalene-1-sulfonyl moiety.

Screening Potential Candidates: Employing high-throughput computational screening to identify promising material candidates for specific applications, such as organic electronics or sensing.

Understanding Structure-Property Relationships: Elucidating the fundamental relationships between the molecular structure of the 2-methylnaphthalene-1-sulfonyl derived components and the macroscopic properties of the resulting materials.